![molecular formula C8H5ClIN3O2 B13972637 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyrrolo[2,3-B]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyrrolo[2,3-B]pyridine precursor followed by nitration. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The halogen atoms may enhance the compound’s binding affinity to target proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a triisopropylsilyl group instead of a nitro group.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine and nitro groups, making it less reactive.
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: Contains a bromine atom instead of chlorine and a triisopropylsilanyl group.
Uniqueness
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the combination of chlorine, iodine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClIN3O2 |
|---|---|
Molekulargewicht |
337.50 g/mol |
IUPAC-Name |
4-chloro-3-iodo-1-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5ClIN3O2/c1-12-3-4(10)6-7(9)5(13(14)15)2-11-8(6)12/h2-3H,1H3 |
InChI-Schlüssel |
FPVKFKPWTFDJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C(=CN=C21)[N+](=O)[O-])Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
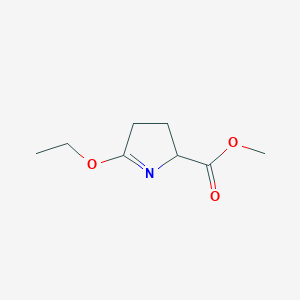
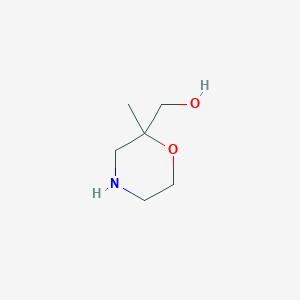
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)

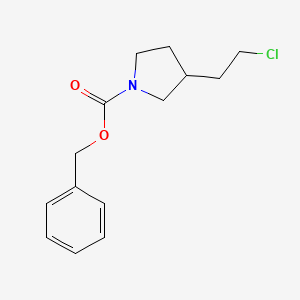
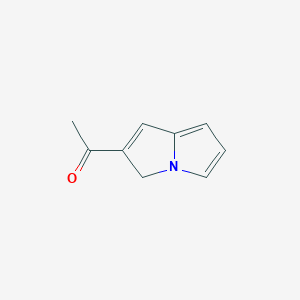


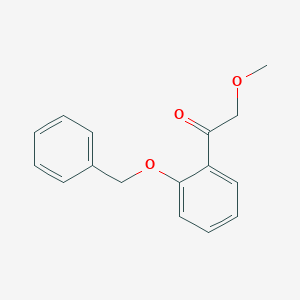
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
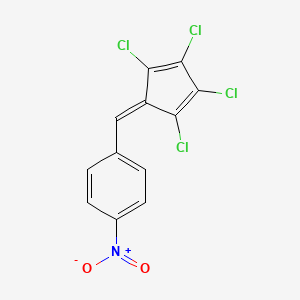
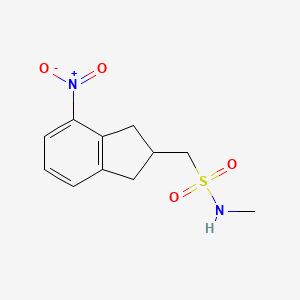
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
